molecular formula C8H9BrFNO2S B2473815 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide CAS No. 1240287-91-5

3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide

Katalognummer B2473815
CAS-Nummer: 1240287-91-5
Molekulargewicht: 282.13
InChI-Schlüssel: UEIQIHHUAPFUBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H9BrFNO2S and a molecular weight of 282.13 . It is used in industrial and scientific research .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 331.8±52.0 °C, and its density is predicted to be 1.608±0.06 g/cm3 . The pKa is predicted to be -5.65±0.70 .

Wissenschaftliche Forschungsanwendungen

Applications in Photodynamic Therapy and Cancer Treatment

  • Photodynamic Therapy: A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new compounds, including zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds exhibited excellent properties for photodynamic therapy, particularly in cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Chemistry and Gas-Liquid Chromatography

  • Gas-Liquid Chromatography: Vandenheuvel and Gruber (1975) investigated N-dimethylaminomethylene derivatives, including 3-bromo-5-cyanobenzenesulfonamide, for their applicability in gas-liquid chromatography. They found these compounds to be advantageous for chromatographic studies due to their excellent properties and convenient preparation at the submicrogram level (Vandenheuvel & Gruber, 1975).

Radiopharmaceuticals and Labeling Studies

  • Radiopharmaceuticals Labeling: Schirrmacher et al. (2003) synthesized N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzensulfonamides, providing new secondary labeling precursors for 18F-labelled compounds. They conducted decomposition studies of these compounds to evaluate their stability, crucial for developing effective radiopharmaceuticals (Schirrmacher et al., 2003).

Synthesis and Characterization of Novel Compounds

  • Novel Compound Synthesis: Deng, Liao, Tan, and Liu (2021) synthesized and characterized 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, conducting a comprehensive structural analysis using techniques like FTIR, NMR, and X-ray diffraction. Their study provided insights into the physicochemical properties of this compound, useful for various applications in chemistry and pharmacology (Deng, Liao, Tan, & Liu, 2021).

Nanoparticle Development and Fluorescence Studies

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromo-N,N,3-trimethylbenzenesulphonamide, advises against ingestion and inhalation. In case of contact with skin or eyes, it recommends washing off with soap and plenty of water or rinsing with pure water for at least 15 minutes, respectively . In case of ingestion, it advises against inducing vomiting and recommends seeking immediate medical attention .

Eigenschaften

IUPAC Name

3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIQIHHUAPFUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-fluoro-N,N-dimethylbenzenesulfonamide (1.80 g; 8.86 mmol) in conc. sulfuric acid (7 ml; 130 mmol) was treated with N-bromosuccinimide (1 730 mg; 9.74 mmol) and stirred at RT for 3 h. The reaction mixture was carefully poured on crushed ice, extracted with AcOEt and the organic phase was washed with a 0.1 N solution of NaOH in water twice, then with brine twice. The organic phase was dried on MgSO4, filtered and concentrated under reduced pressure to give the title compound as a white solid (2.04 g, 82%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step One
Yield
82%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.